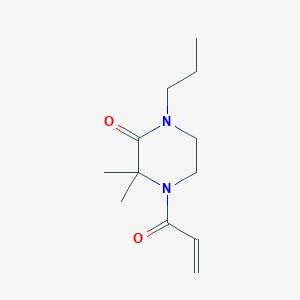
3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one, also known as DPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one is not fully understood. However, it has been suggested that 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one may exert its biological effects by modulating various signaling pathways in cells. For example, 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels in the brain, which could potentially improve cognitive function.
Biochemical and Physiological Effects:
3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has been found to exhibit various biochemical and physiological effects. For example, 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have antimicrobial activity against various bacterial strains. Additionally, 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has been shown to have anti-inflammatory effects, which could potentially be useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one in lab experiments is its relatively low toxicity. 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has been found to be relatively safe at therapeutic doses and has not been associated with significant adverse effects. However, one limitation of using 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one. One area of interest is the development of 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one derivatives with improved biological activity and pharmacokinetic properties. Another area of interest is the elucidation of the mechanism of action of 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to investigate the safety and efficacy of 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one in animal models and humans.
Méthodes De Synthèse
The synthesis of 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one involves the reaction of 1-propylpiperazine with 2-chloroacetylacetone and 2,3-dimethyl-2-butene in the presence of a base. The reaction results in the formation of 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one as a yellow solid with a melting point of 123-125°C.
Applications De Recherche Scientifique
3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. 3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3,3-dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-5-7-13-8-9-14(10(15)6-2)12(3,4)11(13)16/h6H,2,5,7-9H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCDSGGZUDZURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C(C1=O)(C)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-prop-2-enoyl-1-propylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

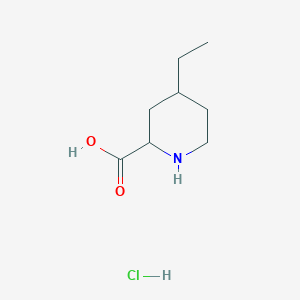
![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]but-2-ynamide](/img/structure/B2529066.png)

![N-[2-(4-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2529071.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2529072.png)
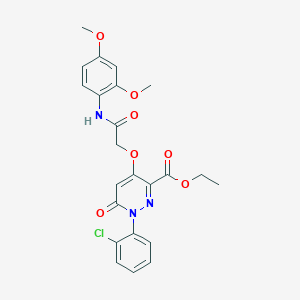


![(E)-2-(4-Chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2529077.png)
![[1,1'-Biphenyl]-2,2'-diyldiboronic acid](/img/structure/B2529079.png)
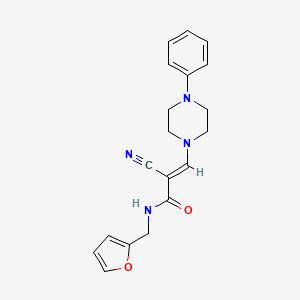
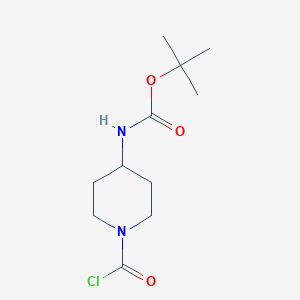
![1-Prop-2-enoyl-N-[(1R)-1-thiophen-2-ylethyl]piperidine-4-carboxamide](/img/structure/B2529085.png)
